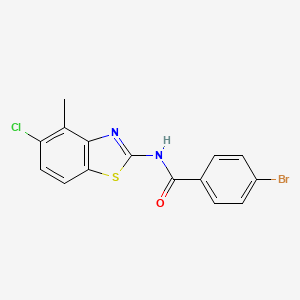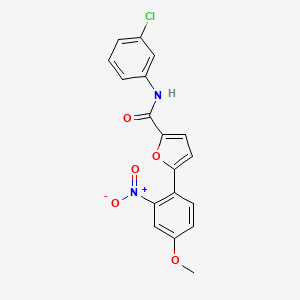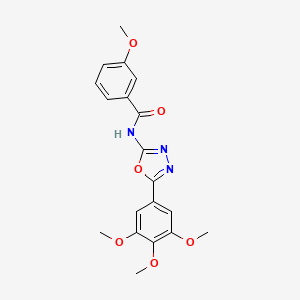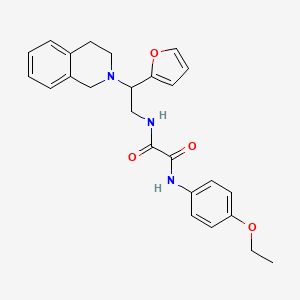
4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
DNA Interaction and Cellular Applications
DNA Minor Groove Binding : Hoechst 33258 and its analogues, including benzothiazole derivatives, are known for their strong binding to the minor groove of double-stranded B-DNA, particularly to AT-rich sequences. These compounds are utilized in cellular biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Their DNA-binding properties also lend them utility as radioprotectors and topoisomerase inhibitors, making them valuable in research focused on DNA interaction and cellular processes (Issar & Kakkar, 2013).
Pharmacological and Therapeutic Applications
Wide Spectrum of Biological Activities : Benzothiazole and its derivatives are pivotal in various biologically active compounds and natural products. They demonstrate a broad spectrum of pharmacological activities like antimicrobial, anti-inflammatory, antitubercular, and antioxidant properties. Molecules like Frentizole, Pramipexole, and Riluzole are based on the benzothiazole skeleton, indicating its significance in drug design and development (Sumit, Kumar & Mishra, 2020).
Structural Activity Relationship in Medicinal Chemistry : The unique structure of benzothiazole, especially when substituted at specific positions, provides a variety of biological activities with minimal toxicity. This scaffold has proven crucial in medicinal chemistry, with derivatives showing promising anti-viral, anti-microbial, anti-diabetic, anti-inflammatory, and anti-cancer properties (Bhat & Belagali, 2020).
Research and Drug Development
Patent Review and Chemotherapeutic Potential : Numerous patents filed for benzothiazole derivatives highlight their extensive application in developing chemotherapeutic agents. These derivatives possess a wide range of biological activities, making them suitable for treating various diseases and disorders. The structural simplicity and synthetic accessibility of benzothiazole make it a valuable scaffold for creating chemical libraries for drug discovery (Kamal, Hussaini & Malik, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-methylbenzamide, have been found to inhibit pde10a (phosphodiesterase), a protein abundant only in brain tissue .
Biochemical Pathways
Thiazole derivatives, which include this compound, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole, a core structure in this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and distribution within the body.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that the compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, the compound’s stability can be influenced by factors such as temperature and light exposure
properties
IUPAC Name |
4-bromo-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c1-8-11(17)6-7-12-13(8)18-15(21-12)19-14(20)9-2-4-10(16)5-3-9/h2-7H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPAKSQUIBAREH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
![4-methyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2409692.png)
![N-(3-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409693.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2409701.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)
